3,5-Diiodo-2-methylpyridin-4-amine
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Overview
Description
3,5-Diiodo-2-methylpyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C6H6I2N2 It is characterized by the presence of two iodine atoms at the 3rd and 5th positions, a methyl group at the 2nd position, and an amine group at the 4th position on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 3,5-Diiodo-2-methylpyridin-4-amine is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .
Mode of Action
This compound acts as a blocker of the potassium (K+) channels . It binds to the exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The compound’s action on the potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the efflux of K+ ions, which in turn enhances the axonal conduction . This can potentially improve the symptoms of neurological disorders like multiple sclerosis .
Pharmacokinetics
Similar compounds have shown good permeability and stability
Result of Action
The result of the compound’s action is the enhancement of impulse conduction in neurons . This can potentially lead to improved neuronal function in conditions where K+ channels are abnormally exposed, such as in demyelinating diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other ions, the state of the neuronal membrane, and the degree of demyelination
Biochemical Analysis
Biochemical Properties
It is known that this compound has a significant role in biochemical reactions
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,5-Diiodo-2-methylpyridin-4-amine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodo-2-methylpyridin-4-amine can be synthesized through a multi-step process involving the iodination of 2-methylpyridin-4-amine. One common method involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the pyridine ring. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature and pH conditions to ensure the selective iodination of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to the corresponding amine or imine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or organometallic derivatives.
Coupling Reactions: Products are various aryl or alkyl-substituted pyridines.
Oxidation and Reduction Reactions: Products include nitroso, nitro, or reduced amine derivatives.
Scientific Research Applications
3,5-Diiodo-2-methylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diiodo-4-methylpyridin-2-amine
- 3,5-Diiodo-2-methylpyridine
- 3,5-Diiodo-4-aminopyridine
Uniqueness
3,5-Diiodo-2-methylpyridin-4-amine is unique due to the specific positioning of the iodine atoms and the amine group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3,5-diiodo-2-methylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRCBCLSHHDTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1I)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856806 |
Source
|
Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227266-99-0 |
Source
|
Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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